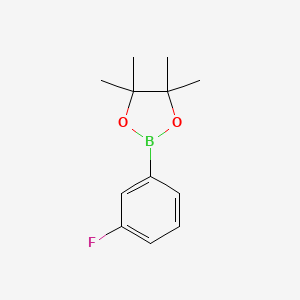

2-(3-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

The exact mass of the compound 3-Fluorophenylboronic acid pinacol ester is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BFO2/c1-11(2)12(3,4)16-13(15-11)9-6-5-7-10(14)8-9/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWBPPYBBVMPZOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00720519 | |

| Record name | 2-(3-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00720519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936618-92-7 | |

| Record name | 2-(3-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00720519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluorophenylboronic acid pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Fluorophenylboronic Acid Pinacol Ester

This guide offers a comprehensive technical overview of 3-Fluorophenylboronic acid pinacol ester, a pivotal reagent in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document provides in-depth insights into the compound's properties, synthesis, and applications, with a focus on scientifically sound protocols and mechanistic understanding.

Core Concepts: Significance and Strategic Value

3-Fluorophenylboronic acid pinacol ester is a highly valued building block in synthetic chemistry, particularly in the pharmaceutical and materials science sectors. Its strategic importance is rooted in two key structural features:

-

The 3-Fluorophenyl Group: The incorporation of a fluorine atom can significantly alter the physicochemical properties of a molecule. In drug design, this can lead to improved metabolic stability, enhanced binding affinity, and better pharmacokinetic profiles.[1]

-

The Pinacol Boronic Ester: Compared to the corresponding free boronic acid, the pinacol ester offers superior stability, making it less prone to degradation and easier to handle and purify.[2] This enhanced stability is a significant advantage in multi-step syntheses.

This combination makes it an ideal reagent for introducing the 3-fluorophenyl moiety into complex molecules, most notably through the robust and versatile Suzuki-Miyaura cross-coupling reaction.[2][3][4]

Physicochemical and Spectroscopic Profile

A precise understanding of the compound's properties is essential for its effective application in a laboratory setting.

| Property | Value |

| CAS Number | 936618-92-7[5][6] |

| Molecular Formula | C₁₂H₁₆BFO₂[6] |

| Molecular Weight | 222.06 g/mol [6] |

| Appearance | White to off-white solid |

| Melting Point | Not consistently reported, varies with purity |

| Solubility | Soluble in common organic solvents (e.g., THF, Dioxane, Toluene, DMF) |

| Stability | Generally stable, but sensitive to moisture and strong oxidizing agents[7] |

Spectroscopic Data (Typical):

-

¹H NMR (CDCl₃, 400 MHz): δ 7.50-7.40 (m, 2H), 7.30 (d, 1H), 7.00 (t, 1H), 1.34 (s, 12H).

-

¹³C NMR (CDCl₃, 100 MHz): δ 163.0 (d), 133.5 (d), 129.8, 122.5 (d), 115.8 (d), 84.0.

-

¹⁹F NMR (CDCl₃, 376 MHz): δ -113.5.

Safety and Handling: 3-Fluorophenylboronic acid pinacol ester is harmful if swallowed, in contact with skin, or if inhaled.[5] It can also cause skin, eye, and respiratory irritation.[8] Therefore, it is imperative to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5] Store the compound in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent hydrolysis.[7]

Synthesis: The Miyaura Borylation

The most prevalent and efficient method for synthesizing 3-Fluorophenylboronic acid pinacol ester is the palladium-catalyzed Miyaura borylation reaction.[2][3][4] This reaction couples an aryl halide with a diboron reagent.

Reaction Schematics and Mechanism

The synthesis involves the cross-coupling of 3-fluoro-halobenzene with bis(pinacolato)diboron (B₂pin₂).

Miyaura Borylation Workflow

Causality in Experimental Choices:

-

Catalyst: A palladium catalyst, often with a phosphine ligand like dppf (1,1'-bis(diphenylphosphino)ferrocene), is essential for the catalytic cycle.[4]

-

Base: A mild base, such as potassium acetate (KOAc), is crucial.[2][3] It facilitates the transmetalation step without promoting premature hydrolysis of the boronic ester product.

-

Solvent: Anhydrous aprotic solvents like dioxane or toluene are used to prevent unwanted side reactions.

Step-by-Step Experimental Protocol

-

Preparation: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine 3-fluorobromobenzene (1.0 eq.), bis(pinacolato)diboron (1.1 eq.), and anhydrous potassium acetate (3.0 eq.).

-

Catalyst Addition: Add the palladium catalyst, such as PdCl₂(dppf) (3 mol%).

-

Solvent Addition: Add anhydrous dioxane via syringe.

-

Reaction: Heat the mixture to 80-90 °C and stir for 12-18 hours.

-

Monitoring: Track the reaction's progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.

Key Application: The Suzuki-Miyaura Cross-Coupling Reaction

3-Fluorophenylboronic acid pinacol ester is a premier reagent for the Suzuki-Miyaura cross-coupling, a powerful C-C bond-forming reaction.[9][10][11]

General Reaction and Catalytic Cycle

This reaction couples the boronic ester with an aryl or vinyl halide/triflate.

Suzuki-Miyaura Catalytic Cycle

Exemplary Protocol: Synthesis of a Biaryl Compound

-

Setup: In a reaction vessel, combine the aryl halide (e.g., 4-iodoanisole, 1.0 eq.), 3-Fluorophenylboronic acid pinacol ester (1.2 eq.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.).

-

Catalyst: Add a palladium catalyst, for example, Pd(PPh₃)₄ (5 mol%).

-

Solvent: Under an inert atmosphere, add a degassed solvent mixture, such as dioxane/water (4:1).

-

Reaction: Heat the mixture to 80-100 °C with vigorous stirring for 6-12 hours.

-

Validation: Monitor the disappearance of the starting materials and the formation of the product by LC-MS. This serves as an in-process control to validate the reaction's progression.

-

Work-up: Cool the reaction, dilute with an organic solvent, and wash with water to remove inorganic salts.

-

Purification: Dry the organic layer, concentrate, and purify the residue by flash chromatography to yield the pure biaryl product. The final product's identity and purity should be confirmed by NMR and MS analysis.

Concluding Remarks for the Practicing Scientist

3-Fluorophenylboronic acid pinacol ester stands out as a robust and versatile synthetic intermediate. Its stability and predictable reactivity in Suzuki-Miyaura couplings make it an invaluable tool for the efficient construction of complex molecules. A solid understanding of its properties, handling requirements, and reaction protocols, as detailed in this guide, is key to leveraging its full potential in both academic research and industrial drug development.

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]

- 2. Miyaura Borylation Reaction [organic-chemistry.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 5. echemi.com [echemi.com]

- 6. scbt.com [scbt.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. organic-synthesis.com [organic-synthesis.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

A Senior Application Scientist's Guide to 2-(3-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Fluorinated Boronate Ester

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, arylboronic acids and their pinacol esters are indispensable reagents. Among these, 2-(3-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS Number: 738546-17-7 ) has emerged as a crucial building block. Its utility lies in its capacity to introduce the 3-fluorophenyl moiety into complex molecular architectures via palladium-catalyzed cross-coupling reactions.

The strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance a molecule's pharmacokinetic and pharmacodynamic profile.[1][2][3] Fluorine's high electronegativity and small size can improve metabolic stability, modulate pKa, increase binding affinity, and enhance membrane permeability.[3][4][5] This guide provides an in-depth technical overview of this compound, covering its synthesis, properties, and core applications, with a focus on field-proven insights for the practicing scientist.

Physicochemical and Structural Properties

Understanding the fundamental properties of a reagent is paramount for its effective use and storage. The pinacol ester functional group confers significantly greater stability compared to the corresponding boronic acid, rendering it less prone to dehydration and protodeboronation, and making it amenable to standard purification techniques like silica gel chromatography.

| Property | Value | Source |

| CAS Number | 738546-17-7 | Internal Database |

| Molecular Formula | C₁₂H₁₆BFO₂ | PubChem |

| Molecular Weight | 222.07 g/mol | PubChem |

| Appearance | White to off-white crystalline powder or solid | Supplier Data |

| Melting Point | 38-42 °C | Supplier Data |

| Boiling Point | 245.5 °C at 760 mmHg (Predicted) | Supplier Data |

| Solubility | Soluble in common organic solvents (THF, Dioxane, Toluene, DMF, DMSO) | General Knowledge |

Synthesis of the Reagent: The Miyaura Borylation

The most reliable and scalable method for preparing arylboronate esters is the palladium-catalyzed Miyaura borylation reaction.[6][7] This method involves the cross-coupling of an aryl halide with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂). The protocol is valued for its high functional group tolerance and mild reaction conditions.

Experimental Protocol: Synthesis via Miyaura Borylation

This protocol describes the synthesis from 1-bromo-3-fluorobenzene.

Objective: To synthesize this compound.

Materials:

-

1-Bromo-3-fluorobenzene

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium Acetate (KOAc), anhydrous

-

1,4-Dioxane, anhydrous

Procedure:

-

Inert Atmosphere Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add potassium acetate (1.5 eq.). The flask is evacuated and backfilled with an inert gas (Argon or Nitrogen) three times. Causality: The use of an inert atmosphere is critical as the Pd(0) species in the catalytic cycle is sensitive to oxidation, which would deactivate the catalyst.

-

Reagent Addition: Under a positive pressure of inert gas, add bis(pinacolato)diboron (1.1 eq.), Pd(dppf)Cl₂ (0.03 eq.), and 1-bromo-3-fluorobenzene (1.0 eq.).

-

Solvent Addition: Add anhydrous 1,4-dioxane via cannula or syringe. The typical concentration is 0.2-0.5 M with respect to the aryl halide.

-

Reaction Execution: Heat the reaction mixture to 80-90 °C and stir overnight (12-16 hours). Monitor the reaction progress by TLC or GC-MS. Insight: While 80 °C is standard, higher temperatures may be needed for less reactive aryl chlorides. However, this increases the risk of side reactions.

-

Work-up: Cool the mixture to room temperature. Dilute with a solvent like ethyl acetate or diethyl ether and filter through a pad of Celite to remove palladium residues and salts.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure product. Trustworthiness: The stability of the pinacol ester allows for this robust purification, which is often not feasible for the more labile boronic acids.

Caption: Workflow for Miyaura Borylation Synthesis.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of this compound is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction to form a C(sp²)-C(sp²) bond.[8][9] This reaction is one of the most powerful tools in modern organic synthesis for constructing biaryl and heteroaryl structures.[10]

Mechanistic Overview

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the organohalide (Ar-X), forming a Pd(II) complex. The reactivity order for the halide is I > Br > OTf >> Cl.[9]

-

Transmetalation: This is the crucial step where the organic group is transferred from the boron atom to the palladium center. The process requires activation of the boronate ester by a base (e.g., CO₃²⁻, PO₄³⁻, OH⁻). The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the 3-fluorophenyl group to the Pd(II) center and displaces the halide.

-

Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst to re-enter the cycle.

Caption: Catalytic Cycle of the Suzuki-Miyaura Reaction.

Field-Proven Experimental Protocol

This protocol provides a general method for coupling the title reagent with a generic aryl bromide.

Objective: To synthesize a 3-fluoro-substituted biaryl compound.

Materials:

-

Aryl Bromide (Ar-Br)

-

This compound

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or other suitable ligand (e.g., SPhos, XPhos)

-

Potassium Carbonate (K₂CO₃), aqueous solution (e.g., 2M)

-

Solvent system (e.g., Toluene, 1,4-Dioxane, or DMF)

Procedure:

-

Reaction Setup: In a Schlenk tube, combine the aryl bromide (1.0 eq.), this compound (1.2-1.5 eq.), Pd(OAc)₂ (0.02 eq.), and the phosphine ligand (0.04-0.08 eq.). Expertise: Using a pre-catalyst or generating the active Pd(0) in situ from a Pd(II) source like Pd(OAc)₂ is common practice. The ligand choice is critical and substrate-dependent; bulky, electron-rich phosphines like SPhos often accelerate the reaction, especially for challenging substrates.

-

Degassing: Seal the flask, evacuate, and backfill with inert gas. Add the organic solvent (e.g., Toluene), followed by the aqueous base (e.g., 2M K₂CO₃, 2.0-3.0 eq.). Degas the entire mixture by bubbling argon through it for 10-15 minutes. Causality: Thorough degassing of the solvent and aqueous base is vital to prevent catalyst oxidation and ensure reproducibility.

-

Reaction: Heat the biphasic mixture to 80-110 °C with vigorous stirring to ensure adequate mixing between the organic and aqueous phases. Monitor by TLC or LC-MS until the starting aryl bromide is consumed.

-

Work-up: Cool the reaction to room temperature. Separate the organic layer. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Remove the solvent under reduced pressure. Purify the residue by flash column chromatography or recrystallization to obtain the final biaryl product.

Concluding Remarks for the Advanced Practitioner

This compound is more than a simple reagent; it is a strategic tool for molecular design. Its bench-top stability, high reactivity in palladium-catalyzed couplings, and the valuable physicochemical properties imparted by the 3-fluorophenyl group make it a staple in discovery chemistry.[1][4] Mastery of its application, particularly in the context of the Suzuki-Miyaura reaction, requires a nuanced understanding of catalyst systems, base selection, and reaction conditions. The protocols and mechanistic insights provided herein serve as a robust foundation for researchers aiming to leverage this powerful building block for the synthesis of novel, high-value compounds.

References

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 3. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. inhancetechnologies.com [inhancetechnologies.com]

- 6. Miyaura Borylation Reaction [organic-chemistry.org]

- 7. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 8. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tcichemicals.com [tcichemicals.com]

- 10. is.muni.cz [is.muni.cz]

3-Fluorophenylboronic acid pinacol ester molecular weight

An In-depth Technical Guide to 3-Fluorophenylboronic Acid Pinacol Ester: Properties, Synthesis, and Applications in Modern Chemistry

Authored by: A Senior Application Scientist

This guide provides an in-depth exploration of 3-Fluorophenylboronic acid pinacol ester, a critical reagent in contemporary organic synthesis. Tailored for researchers, medicinal chemists, and professionals in drug development, this document elucidates the compound's fundamental properties, synthetic methodologies, and its pivotal role in carbon-carbon bond formation, particularly through the Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic underpinnings of its reactivity and provide field-proven protocols to empower scientists in their research endeavors.

Core Compound Specifications

3-Fluorophenylboronic acid pinacol ester is a stable, crystalline solid that has become an indispensable building block in synthetic chemistry. Its utility stems from the robust nature of the pinacol ester protecting group, which confers greater stability and easier handling compared to the corresponding free boronic acid. The presence of a fluorine atom at the meta-position of the phenyl ring introduces unique electronic properties that can be leveraged to modulate the biological activity, metabolic stability, and pharmacokinetic profiles of target molecules.

Table 1: Physicochemical Properties of 3-Fluorophenylboronic Acid Pinacol Ester

| Property | Value | Reference |

| Molecular Weight | 222.06 g/mol | [1] |

| Molecular Formula | C₁₂H₁₆BFO₂ | [1] |

| CAS Number | 936618-92-7 | [1] |

| Appearance | White to light yellow crystalline powder | [2] |

| Storage | Store in a cool, dry place, away from moisture. Inert atmosphere recommended. |

Synthesis of Arylboronic Pinacol Esters: The Miyaura Borylation

The most prevalent and efficient method for synthesizing arylboronic acid pinacol esters is the palladium-catalyzed Miyaura borylation reaction. This reaction involves the cross-coupling of an aryl halide (or triflate) with bis(pinacolato)diboron (B₂pin₂).[3] The choice of this method is dictated by its mild reaction conditions, high functional group tolerance, and the stability of the resulting pinacol ester products, which can often be purified via standard chromatography.[3]

The logical workflow for this synthesis is outlined below.

Caption: Workflow for Miyaura Borylation Synthesis.

Experimental Protocol: Synthesis via Miyaura Borylation

This protocol describes a representative procedure for the synthesis of 3-Fluorophenylboronic acid pinacol ester from 1-bromo-3-fluorobenzene.

Materials:

-

1-Bromo-3-fluorobenzene

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium Acetate (KOAc), anhydrous

-

1,4-Dioxane, anhydrous

Procedure:

-

Inert Atmosphere Setup: To an oven-dried Schlenk flask, add potassium acetate (1.5 equivalents). Flame-dry the solid under vacuum and backfill with argon or nitrogen.

-

Reagent Addition: To the flask, add bis(pinacolato)diboron (1.1 eq.), Pd(dppf)Cl₂ (0.03 eq.), and 1-bromo-3-fluorobenzene (1.0 eq.).

-

Solvent Addition: Add anhydrous 1,4-dioxane via syringe.

-

Reaction: Stir the mixture at 80-90 °C under the inert atmosphere. Monitor the reaction progress by TLC or GC-MS until the starting aryl bromide is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Dilute with diethyl ether or ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 3-Fluorophenylboronic acid pinacol ester.

The Suzuki-Miyaura Cross-Coupling Reaction: A Cornerstone of C-C Bond Formation

The Suzuki-Miyaura reaction is a Nobel Prize-winning methodology that forms a carbon-carbon bond between an organoboron compound and an organohalide, catalyzed by a palladium(0) complex.[4] 3-Fluorophenylboronic acid pinacol ester serves as the organoboron nucleophile in this process. The reaction is celebrated for its operational simplicity, broad substrate scope, and stereospecificity.[5][6]

The Catalytic Cycle

The mechanism proceeds through a well-established catalytic cycle involving a palladium center that alternates between the Pd(0) and Pd(II) oxidation states.[6]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (R¹-X), forming a Pd(II) intermediate.

-

Transmetalation: The organic moiety from the boronic ester (R²) is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the organoboron species.

-

Reductive Elimination: The two organic fragments (R¹ and R²) are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: Representative Suzuki-Miyaura Cross-Coupling

This protocol details a general procedure for coupling 3-Fluorophenylboronic acid pinacol ester with a generic aryl bromide.

Materials:

-

Aryl Bromide (e.g., 4-Bromoanisole)

-

3-Fluorophenylboronic acid pinacol ester

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Pd(dppf)Cl₂

-

2M Aqueous Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃)

-

Solvent system (e.g., Toluene, 1,4-Dioxane, or DME/Water mixture)[7]

Procedure:

-

Reaction Setup: In a flask, combine the aryl bromide (1.0 eq.), 3-Fluorophenylboronic acid pinacol ester (1.2-1.5 eq.), and the palladium catalyst (0.02-0.05 eq.).

-

Solvent and Base Addition: Add the organic solvent, followed by the aqueous base solution.

-

Execution: Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes. Heat the reaction to 80-100 °C with vigorous stirring.

-

Monitoring: Track the disappearance of the starting materials using TLC or LC-MS.

-

Aqueous Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the residue by flash column chromatography or recrystallization to obtain the biaryl product.

Applications in Drug Discovery and Materials Science

The 3-fluorophenyl motif is a privileged structure in medicinal chemistry. The strategic incorporation of fluorine can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and modulate the pKa of nearby functional groups.

-

Drug Development: 3-Fluorophenylboronic acid pinacol ester is a key precursor for the synthesis of a wide range of biologically active compounds, including kinase inhibitors, anti-cancer agents, and central nervous system drugs.[7][8] The ability to rapidly and efficiently construct complex biaryl systems via Suzuki-Miyaura coupling makes this reagent invaluable for generating compound libraries for high-throughput screening.

-

Materials Science: In materials science, this reagent is used to synthesize novel liquid crystals and organic light-emitting diodes (OLEDs). The electronic properties conferred by the fluorinated ring are crucial for tuning the optical and conductive properties of these advanced materials.

Conclusion

3-Fluorophenylboronic acid pinacol ester is a versatile and powerful reagent that has secured a fundamental role in modern synthetic chemistry. Its stability, ease of handling, and predictable reactivity in the Suzuki-Miyaura cross-coupling reaction make it an essential tool for professionals in drug discovery and materials science. Understanding its synthesis, mechanistic behavior, and proper application allows researchers to efficiently construct complex molecular architectures, accelerating the development of novel therapeutics and advanced materials.

References

- 1. scbt.com [scbt.com]

- 2. 3-Fluorophenylboronic acid | 768-35-4 [chemicalbook.com]

- 3. Miyaura Borylation Reaction [organic-chemistry.org]

- 4. Yoneda Labs [yonedalabs.com]

- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Spectral Data of 2-(3-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a key organoboron compound, serves as a vital building block in modern synthetic chemistry, particularly in the realm of drug discovery and materials science. Its utility in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds makes it an indispensable tool for the synthesis of complex organic molecules. A thorough understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and structural elucidation of its derivatives. This guide provides a detailed analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound, offering insights into the interpretation of its spectral features.

The structural formula of this compound is presented below:

Caption: Structure of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a comprehensive picture of its molecular framework.

A. Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 7.56 | d | 7.2 | 1H | Ar-H |

| Predicted 7.4-7.6 | m | - | 2H | Ar-H |

| Predicted 7.1-7.3 | m | - | 1H | Ar-H |

| 1.35 | s | - | 12H | -C(CH₃)₂ |

Interpretation:

-

Aromatic Protons (Ar-H): The protons on the fluorophenyl ring typically appear in the downfield region (7.0-8.0 ppm). A doublet is reported at 7.56 ppm with a coupling constant of 7.2 Hz, indicative of ortho coupling to another proton.[1] The presence of the fluorine atom will induce further splitting (coupling) of the adjacent proton signals, resulting in complex multiplets. The exact chemical shifts and coupling patterns are influenced by the electronic effects of both the fluorine and the boronic ester group.

-

Pinacol Protons (-C(CH₃)₂): The twelve equivalent protons of the four methyl groups on the pinacol moiety give rise to a sharp singlet at approximately 1.35 ppm.[1] This characteristic signal is a strong indicator of the presence of the tetramethyl-1,3,2-dioxaborolane group.

B. Carbon-13 (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule and provides insights into their chemical environment.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| Predicted 161-164 (d, ¹JCF ≈ 245 Hz) | C-F |

| Predicted 130-135 (d) | Ar-C |

| Predicted 120-125 (d) | Ar-C |

| Predicted 115-120 (d) | Ar-C |

| Predicted 83-85 | -C(CH₃)₂ |

| Predicted 24-26 | -C(CH₃)₂ |

Interpretation:

-

Aromatic Carbons (Ar-C): The carbon atoms of the phenyl ring will exhibit distinct resonances. The carbon directly bonded to the fluorine atom will show a large one-bond coupling constant (¹JCF) of approximately 245 Hz, appearing as a doublet. The other aromatic carbons will also exhibit smaller carbon-fluorine couplings (²JCF, ³JCF, and ⁴JCF), which can be valuable for unambiguous assignment. The carbon attached to the boron atom is often broadened and may not be observed due to quadrupolar relaxation.

-

Pinacol Carbons: The quaternary carbons of the pinacol group (-C (CH₃)₂) typically resonate around 83-85 ppm, while the methyl carbons (-C(CH₃ )₂) appear further upfield at approximately 24-26 ppm.

C. Fluorine-19 (¹⁹F) NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for the direct observation of fluorine atoms in a molecule.

Table 3: Predicted ¹⁹F NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity |

| Predicted -110 to -115 | m |

Interpretation:

The chemical shift of the fluorine atom in this compound is expected to be in the typical range for an aryl fluoride. The signal will likely appear as a multiplet due to coupling with the neighboring aromatic protons.

II. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| Predicted 222.12 | [M]⁺ (Molecular Ion) |

| Predicted 207.10 | [M - CH₃]⁺ |

| Predicted 123.01 | [M - C₆H₁₂O₂]⁺ |

| Predicted 95.01 | [C₆H₄F]⁺ |

Interpretation:

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound (222.12 g/mol ). Common fragmentation pathways for arylboronic acid pinacol esters involve the loss of a methyl group ([M - 15]⁺) and cleavage of the dioxaborolane ring.

III. Experimental Protocols

A. Synthesis of this compound

A general and reliable method for the synthesis of arylboronic acid pinacol esters is the reaction of the corresponding arylboronic acid with pinacol.

Protocol:

-

To a solution of 3-fluorophenylboronic acid (1.0 equivalent) in a suitable solvent such as diethyl ether or dichloromethane, add pinacol (1.1-1.2 equivalents).

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Caption: General workflow for the synthesis of the title compound.

B. NMR Sample Preparation and Analysis

Protocol:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆) in a clean and dry NMR tube.

-

Ensure the sample is fully dissolved; vortex if necessary.

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-resolution NMR spectrometer.

-

Process the acquired data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra for analysis.

IV. Conclusion

The spectral data presented in this guide provide a comprehensive reference for the characterization of this compound. The distinct signals in the ¹H, ¹³C, and ¹⁹F NMR spectra, in conjunction with the mass spectrometry data, allow for unambiguous identification and purity assessment of this important synthetic building block. This information is critical for researchers in organic synthesis and medicinal chemistry who rely on the precise structural integrity of their starting materials and intermediates.

V. References

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from --INVALID-LINK--

References

Harnessing the Power of the Halogens: Understanding the Definitive Role of the Fluorine Substituent in Arylboronic Esters

An In-depth Technical Guide:

For researchers, medicinal chemists, and drug development professionals, arylboronic esters are indispensable tools. Their versatility in carbon-carbon bond formation, particularly through the Suzuki-Miyaura cross-coupling reaction, is fundamental to modern synthesis. The strategic introduction of fluorine into these reagents represents a critical evolution, offering a powerful lever to modulate molecular properties. This guide provides an in-depth exploration of the fluorine substituent's role, moving beyond simple observation to explain the underlying principles that govern its influence on reactivity, stability, and application.

Section 1: The Foundational Influence: Electronic and Steric Effects of Fluorine

The introduction of a fluorine atom to the aryl ring of a boronic ester imparts significant changes to the molecule's electronic landscape. This is governed by a duality of competing electronic effects: a strong electron-withdrawing inductive effect (-I) and a weaker, position-dependent electron-donating resonance (mesomeric) effect (+M).

-

Inductive Effect (-I): Due to its extreme electronegativity, fluorine strongly pulls electron density from the aromatic ring through the sigma bond framework. This effect is distance-dependent, being strongest at the ortho position and weakening at the meta and para positions.

-

Resonance Effect (+M): Fluorine's lone pairs can donate electron density into the ring's pi system. This effect is only operative at the ortho and para positions.

The net electronic impact of a fluorine substituent is a delicate balance of these two forces.[1]

-

At the para position , the inductive and resonance effects act in opposition. The result is a relatively mild net electron-withdrawing effect.[1][2]

-

At the meta position , only the strong inductive effect is at play, as the resonance effect is negligible. This results in a potent electron-withdrawing character.[1]

-

At the ortho position , the strong inductive effect dominates. Furthermore, the proximity of the fluorine atom can lead to through-space interactions and the formation of intramolecular hydrogen bonds (e.g., B-O-H···F in the corresponding boronic acid), which can further enhance acidity and influence conformation.[1][2]

The quantitative impact of these effects can be summarized using Hammett constants, which measure the electron-donating or electron-withdrawing influence of substituents on a benzene ring.

| Substituent | Hammett Constant (σp) | Hammett Constant (σm) |

| F | +0.06 | +0.34 |

| CF₃ | +0.54 | +0.43 |

| OCF₃ | +0.35 | +0.38 |

| Data compiled from literature sources.[1] |

This table clearly illustrates the strong electron-withdrawing nature of fluorine-containing groups, particularly the trifluoromethyl (CF₃) group, which lacks a resonance donation component.[1]

Caption: Duality of Fluorine's Electronic Effects.

Section 2: Consequential Effects on Acidity and Stability

The powerful electron-withdrawing nature of fluorine directly impacts two critical properties of arylboronic esters: Lewis acidity and hydrolytic stability.

Increased Lewis Acidity

By withdrawing electron density from the aromatic ring, fluorine substituents make the attached boron atom more electron-deficient and thus a stronger Lewis acid.[2][3][4] This enhanced acidity is crucial for several applications, including anion sensing and catalysis.[3] The effect is additive; introducing more fluorine atoms generally leads to a further increase in acidity.[1][2]

The acidity of the corresponding boronic acids (ArB(OH)₂) provides a clear illustration of this trend. While unsubstituted phenylboronic acid has a pKₐ of 8.86, fluorination can lower this value significantly.[1]

| Phenylboronic Acid Substituent | pKₐ Value |

| None (Unsubstituted) | 8.86 |

| 4-Fluoro | 8.77 |

| 3-Fluoro | 8.35 |

| 2-Fluoro | 8.01 |

| 2,3,4,6-Tetrafluoro | 6.17 |

| Data sourced from Zarzeczańska et al., 2017.[1] |

The enhanced acidity of the ortho-fluoro derivative is attributed not only to the inductive effect but also to the potential for intramolecular hydrogen bonding that stabilizes the resulting boronate anion.[1][2]

Modulated Stability

While boronic esters are generally more stable than their corresponding acids, they are still susceptible to degradation pathways, most notably protodeboronation (hydrolysis of the C-B bond).[5][6][7] Fluorinated arylboronic acids, in particular, can be susceptible to base-catalyzed hydrolysis and protodeboronation.[1]

From a practical standpoint, pinacol esters of arylboronic acids display unique stability at high pH compared to other common esters, making them the reagent of choice for many applications.[1] However, protodeboronation remains a common side reaction in many metal-catalyzed processes, where the hydrogen atom can come from the solvent or residual water.[6] The stability of aryltrifluoroborates, another important class of reagents, is also heavily influenced by substituents, with electron-withdrawing groups generally retarding the rate of solvolysis.[8]

Section 3: The Fluorine Advantage in Suzuki-Miyaura Cross-Coupling

In the palladium-catalyzed Suzuki-Miyaura reaction, the electronic properties of the arylboronic ester are paramount. Fluorine substitution significantly influences the key mechanistic steps, particularly transmetalation.

The catalytic cycle generally proceeds via:

-

Oxidative Addition: The Pd(0) catalyst reacts with the aryl halide (Ar-X).

-

Transmetalation: The aryl group from the boronic ester is transferred to the palladium center, displacing the halide. This is often the rate-determining step.

-

Reductive Elimination: The two aryl groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

Fluorine plays a multifaceted role. The increased Lewis acidity of the fluorinated arylboronic ester can facilitate the formation of the key boronate species ([ArB(OR)₂OH]⁻), which is the active nucleophile in the transmetalation step. Furthermore, studies involving highly fluorinated arylboronic esters have shown that fluoride ions (often from the base, e.g., CsF) can generate highly reactive intermediate boronate species, such as Cs[BF(Ar)(pin)].[9]

Interestingly, the fluoride base can have a triple role:

-

Favorable: It can form a palladium fluoride complex (trans-[ArPdF(L)₂]) which shows remarkably high reactivity towards the boronic ester in the transmetalation step.[9][10]

-

Favorable: It promotes the final reductive elimination step.[10]

-

Unfavorable: Excess fluoride can lead to the formation of unreactive anionic boron species (Ar'B(OH)₃₋ₙFₙ⁻), which can sequester the boron reagent and inhibit the reaction.[10]

This highlights the critical importance of carefully optimizing reaction conditions when using fluorinated substrates.

Caption: Fluorinated Arylboronic Ester in the Suzuki-Miyaura Cycle.

Section 4: Applications in Drug Discovery and PET Imaging

The unique properties imparted by fluorine make it an indispensable element in modern medicinal chemistry.[11] Strategic fluorination is a key tactic for fine-tuning a drug candidate's potency, selectivity, and pharmacokinetic profile.[11]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically labile C-H bond with a C-F bond can block sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.[6][12]

-

Binding Affinity: Fluorine's electronegativity can alter the pKₐ of nearby functional groups or create favorable electrostatic interactions (e.g., with amide backbones in a protein binding pocket), enhancing target affinity.

-

Membrane Permeability: While highly context-dependent, fluorination can increase a molecule's lipophilicity, which may improve its ability to cross cell membranes and penetrate tissues like the central nervous system (CNS).[11]

Positron Emission Tomography (PET) Imaging

The positron-emitting isotope ¹⁸F is the most widely used radionuclide for PET imaging due to its convenient half-life (~110 minutes) and low positron energy. Arylboronic esters have emerged as critical precursors for the synthesis of ¹⁸F-labeled PET tracers.[6] Copper-mediated radiofluorination of arylboronic acids and esters allows for the late-stage introduction of ¹⁸F into complex molecules under mild conditions.[7][13][14] This has revolutionized the development of imaging agents for oncology, neurology, and cardiology by enabling the rapid translation of drug leads into tools for target validation and pharmacokinetic studies.[11][15][16]

Section 5: Key Experimental Methodologies

The following protocols provide validated, step-by-step frameworks for the synthesis and application of fluorinated arylboronic esters.

Protocol 1: One-Pot Synthesis of Arylboronic Acid from an Arene

This method, adapted from iridium-catalyzed C-H borylation, avoids the need for pre-halogenated arenes.[17]

Objective: To synthesize an arylboronic acid from a starting arene in a one-pot procedure.

Workflow:

-

Step 1: C-H Borylation: An iridium catalyst is used to directly convert an aryl C-H bond into a C-B bond, forming the pinacol boronic ester in situ.

-

Step 2: Oxidative Hydrolysis: The crude arylboronic ester is hydrolyzed to the corresponding boronic acid using a mild oxidant that cleaves the pinacol group without oxidizing the C-B bond.

Detailed Steps:

-

To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the arene (10 mmol), bis(pinacolato)diboron (B₂pin₂, 1.1 equiv), [Ir(COD)(OMe)]₂ (0.1 mol%), and 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy, 0.2 mol%).

-

Add anhydrous THF (20 mL) via syringe.

-

Heat the reaction mixture to 80 °C and stir for 16-24 hours, monitoring by GC-MS for consumption of the arene.

-

Cool the reaction to room temperature.

-

In a separate flask, prepare a solution of sodium periodate (NaIO₄, 4 equiv) in a 4:1 mixture of THF/H₂O (50 mL).

-

Add the crude boronic ester solution to the NaIO₄ solution and stir vigorously at room temperature for 4-6 hours.

-

Quench the reaction by adding 1 M aqueous HCl until the pH is ~2.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude arylboronic acid.

-

Purify by recrystallization or column chromatography.

Caption: One-Pot Arene Borylation and Hydrolysis Workflow.

Protocol 2: Copper-Mediated Fluorination of an Arylboronate Ester

This protocol describes the conversion of a stable arylboronate ester into the corresponding aryl fluoride, a key transformation for medicinal chemistry.[6][12]

Objective: To convert an arylboronate pinacol ester to an aryl fluoride.

Reagents:

-

Arylboronate pinacol ester (ArBpin)

-

Copper catalyst: (tBuCN)₂CuOTf or similar Cu(I)/Cu(II) source

-

Fluorinating agent: 1-fluoro-2,4,6-trimethylpyridinium triflate ([Me₃pyF]OTf) or similar electrophilic source

-

Silver(I) fluoride (AgF) as an additive

-

Solvent: Anhydrous THF

Detailed Steps:

-

To a flame-dried vial, add the arylboronate ester (0.2 mmol, 1 equiv), (tBuCN)₂CuOTf (1.2 equiv), and AgF (1.2 equiv).

-

Seal the vial with a septum and purge with an inert atmosphere.

-

Add anhydrous THF (4.0 mL) via syringe.

-

Add the electrophilic fluorine source ([Me₃pyF]OTf, 1.2 equiv).

-

Stir the reaction mixture at 60 °C for 18 hours.

-

Cool the reaction to room temperature and filter through a short plug of silica gel, eluting with diethyl ether.

-

Concentrate the filtrate and purify by flash column chromatography to isolate the aryl fluoride. Self-Validation Note: A common side-reaction is protodeboronation to form the arene (Ar-H).[6] The yield of this byproduct should be monitored by GC-MS to assess reaction efficiency. The mechanism is believed to involve a Cu(III) intermediate.[6][12]

Protocol 3: Suzuki-Miyaura Coupling with a Fluorinated Arylboronic Ester

This protocol outlines a typical cross-coupling reaction, a cornerstone of modern synthesis.

Objective: To couple a fluorinated arylboronic ester with an aryl bromide.

Reagents:

-

Fluorinated arylboronic pinacol ester (F-ArBpin)

-

Aryl bromide (Ar'-Br)

-

Palladium catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂

-

Base: CsF or K₂CO₃

-

Solvent system: Toluene/Water or Dioxane/Water

Detailed Steps:

-

To a reaction vessel, add the aryl bromide (1.0 mmol, 1 equiv), the fluorinated arylboronic ester (1.2 equiv), and the palladium catalyst (2-5 mol%).

-

Add the base (2.0-3.0 equiv). CsF is often effective for fluorinated substrates due to the high affinity between fluoride and boron.[9][10]

-

Seal the vessel and purge with an inert atmosphere.

-

Add the degassed solvent system (e.g., 10 mL of Toluene/H₂O 4:1).

-

Heat the reaction mixture to 80-100 °C, stirring vigorously, until the starting material is consumed (monitor by TLC or GC-MS).

-

Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the biaryl product.

Conclusion

The fluorine substituent is not merely an inert spectator but an active and powerful modulator of an arylboronic ester's fundamental properties. Its strong inductive effect enhances Lewis acidity, influences stability, and critically alters reactivity in cornerstone reactions like the Suzuki-Miyaura coupling. For scientists in drug discovery and materials science, a deep, mechanistic understanding of these effects is essential. It enables the rational design of novel reagents and the optimization of synthetic pathways, ultimately allowing for the precise tuning of molecular architecture and function to meet the complex challenges of modern chemistry.

References

- 1. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Highly Lewis Acidic Arylboronate Esters Capable of Colorimetric Turn-On Response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. Copper-Mediated Fluorination of Arylboronate Esters. Identification of a Copper(III) Fluoride Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pharmacyjournal.org [pharmacyjournal.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Late-Stage Copper-Catalyzed Radiofluorination of an Arylboronic Ester Derivative of Atorvastatin - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Capturing aqueous [F-18]-fluoride with an arylboronic ester for PET: Synthesis and aqueous stability of a fluorescent [F-18]-labeled aryltrifluoroborate | UBC Chemistry [chem.ubc.ca]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

A Senior Application Scientist's Guide to 2-(3-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: From Commercial Availability to Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Arylboronates in Modern Synthesis

In the landscape of contemporary organic chemistry, particularly within pharmaceutical and materials science discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a paramount tool for modulating physicochemical and biological properties. The 3-fluorophenyl motif, in particular, is a prevalent structural alert in numerous bioactive molecules. 2-(3-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a pinacol boronate ester, stands as a key building block for introducing this valuable moiety. Its stability, ease of handling compared to the corresponding boronic acid, and high reactivity in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, make it an indispensable reagent for the synthesis of complex organic molecules.[1][2] This guide provides a comprehensive overview of its commercial availability, synthesis, quality control, and a detailed protocol for its application in a typical cross-coupling reaction.

Commercial Availability and Supplier Specifications

This compound is readily available from a multitude of fine chemical suppliers. Researchers can procure this reagent in various quantities, from laboratory-scale grams to bulk kilograms, to suit their research and development needs. When selecting a supplier, it is crucial to consider not only the purity but also the consistency of the product, as trace impurities can significantly impact the efficiency and reproducibility of catalytic reactions.

Below is a table of representative commercial suppliers and their typical product specifications. It is important to note that specifications can vary between batches and suppliers, and it is always recommended to consult the most recent certificate of analysis (CoA).

| Supplier | Product Number | Purity | Appearance | Notes |

| Sigma-Aldrich | Varies | ≥97% | Colorless to yellow liquid or solid | Often available in various quantities. |

| TCI America | F1085 | >98.0% (GC) | Colorless to pale yellow clear liquid | Provides detailed specifications and safety data.[3] |

| Combi-Blocks | Varies | ≥97% | N/A | Specializes in building blocks for drug discovery. |

| BLD Pharm | BD110593 | ≥98% | N/A | Offers a wide range of reagents for research and development.[4][5] |

| Chem-Impex | 24345 | ≥98% (GC) | Clear liquid | Provides physical properties such as refractive index.[1] |

Quality Control: Ensuring Success in Catalytic Applications

The quality of this compound is paramount for its successful application, particularly in sensitive palladium-catalyzed reactions. Impurities such as the corresponding boronic acid, residual starting materials from synthesis, or inorganic salts can poison the catalyst or lead to the formation of undesired byproducts.

A typical Certificate of Analysis (CoA) for a high-purity batch of this reagent would include the following quality control parameters:

| Parameter | Specification | Method |

| Appearance | Colorless to pale yellow liquid or solid | Visual |

| Purity | ≥98.0% | Gas Chromatography (GC) |

| Identity | Conforms to structure | ¹H NMR, ¹⁹F NMR, ¹¹B NMR |

| Water Content | ≤0.5% | Karl Fischer Titration |

Expert Insight: The presence of the corresponding boronic acid, 3-fluorophenylboronic acid, is a common impurity resulting from hydrolysis. While often tolerated in Suzuki-Miyaura reactions, its concentration should be minimized for optimal and reproducible results, especially in large-scale synthesis. Storage under an inert atmosphere (nitrogen or argon) in a cool, dry place is crucial to prevent degradation.[6]

Synthesis of this compound: A Practical Laboratory Protocol

While commercially available, an in-house synthesis of this compound can be a cost-effective option for large-scale needs. The most common and reliable method involves the esterification of 3-fluorophenylboronic acid with pinacol.

Step-by-Step Synthesis Protocol

Reaction: 3-Fluorophenylboronic Acid + Pinacol → this compound + 2 H₂O

Materials:

-

3-Fluorophenylboronic acid (1.0 eq)

-

Pinacol (1.05 eq)

-

Anhydrous Magnesium Sulfate (MgSO₄) (1.0 eq)

-

Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF), anhydrous

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Apparatus for filtration

Procedure:

-

To a clean, dry round-bottom flask under an inert atmosphere (e.g., argon), add 3-fluorophenylboronic acid (1.0 eq) and anhydrous dichloromethane (or THF) to create a stirrable suspension.[7]

-

Add pinacol (1.05 eq) to the suspension.[7]

-

Add anhydrous magnesium sulfate (1.0 eq) to the reaction mixture. This acts as a dehydrating agent to drive the equilibrium towards the product.[7]

-

Stir the heterogeneous mixture vigorously at room temperature for 16-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, filter the reaction mixture to remove the magnesium sulfate. Wash the filter cake with a small amount of anhydrous dichloromethane (or THF).

-

Combine the filtrate and washings and concentrate under reduced pressure to remove the solvent.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure this compound as a colorless to pale yellow liquid or solid.[8]

Causality in Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous solvents and a dehydrating agent like MgSO₄ is critical to prevent the hydrolysis of the boronic acid and the product boronate ester, thus maximizing the yield.

-

Stoichiometry: A slight excess of pinacol is used to ensure the complete conversion of the more valuable boronic acid.

-

Inert Atmosphere: While arylboronic acids and their pinacol esters are relatively stable, performing the reaction under an inert atmosphere minimizes the risk of oxidative side reactions.

Application in Suzuki-Miyaura Cross-Coupling: A Detailed Experimental Workflow

The Suzuki-Miyaura reaction is a powerful C-C bond-forming reaction that is widely used in the synthesis of biaryls, a common structural motif in pharmaceuticals.[3] this compound is an excellent coupling partner in these reactions.

Step-by-Step Suzuki-Miyaura Coupling Protocol

Reaction: this compound + Aryl Halide → 3-Fluoro-biaryl + Pinacolborane byproduct

Materials:

-

This compound (1.2 eq)

-

Aryl halide (e.g., 4-bromoanisole) (1.0 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃) (2.0-3.0 eq)

-

Solvent system (e.g., 1,4-dioxane/water, toluene/water, or THF/water)

-

Schlenk tube or round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a Schlenk tube or round-bottom flask, add the aryl halide (1.0 eq), this compound (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (2.0-3.0 eq).[9]

-

Evacuate and backfill the reaction vessel with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

-

Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (typically 2-24 hours). The reaction progress can be monitored by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired 3-fluoro-biaryl compound.[9]

Trustworthiness of the Protocol: This protocol is a well-established and widely used method for Suzuki-Miyaura couplings. The use of a pre-catalyst or a combination of a palladium source and a ligand can be optimized for specific substrates. The choice of base and solvent system is also critical and may require screening to achieve optimal results.

Mechanistic Insights: The Role of the Boronate Ester

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3] The boronate ester plays a crucial role in the transmetalation step. While it was once thought that hydrolysis of the boronate ester to the boronic acid was a prerequisite for transmetalation, recent studies have shown that boronic esters can directly participate in the catalytic cycle.[10][11] The base activates the boronate ester, forming a more nucleophilic boronate species, which then transfers the aryl group to the palladium center.

References

- 1. 2-(4-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, 25G | Labscoop [labscoop.com]

- 2. 2-(4-Ethyl-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane|BLD Pharm [bldpharm.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. tcichemicals.com [tcichemicals.com]

- 6. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. orgsyn.org [orgsyn.org]

- 8. Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5-tetramethyl-1,3 - 博客 | 文学城 [blog.wenxuecity.com]

- 9. benchchem.com [benchchem.com]

- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

Core Safety and Handling Protocols for 3-Fluorophenylboronic Acid Pinacol Ester

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and risk mitigation strategies for 3-Fluorophenylboronic acid pinacol ester (CAS No. 936618-92-7). As a versatile reagent in modern synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions, its effective use is predicated on a thorough understanding of its chemical properties and associated hazards. This document is intended to empower researchers with the knowledge to handle this compound safely and effectively, ensuring both personal safety and experimental integrity.

Hazard Identification and GHS Classification

3-Fluorophenylboronic acid pinacol ester is classified as hazardous. The primary risks are associated with acute toxicity through multiple exposure routes.[1] A summary of its classification under the Globally Harmonized System (GHS) is essential for an immediate understanding of the risks.

Table 1: GHS Hazard Classification for 3-Fluorophenylboronic Acid Pinacol Ester | Hazard Class | Category | Hazard Statement | Signal Word | Pictogram | | :--- | :--- | :--- | :--- | :--- | | Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Warning |

| | Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | Warning |

| | Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | Warning |

| Data synthesized from available Safety Data Sheets.[1]

It is crucial to treat all laboratory reagents as potentially hazardous, as not all risks may be fully known.[2] The parent compound, 3-Fluorophenylboronic acid, carries more severe hazard classifications, including causing severe skin burns and eye damage, which underscores the need for caution when handling related structures.[3][4]

Engineering Controls and Personal Protective Equipment (PPE)

Minimizing exposure is the cardinal rule of chemical safety.[5] This is achieved through a combination of robust engineering controls and appropriate PPE.

Engineering Controls

All handling of 3-Fluorophenylboronic acid pinacol ester, especially when dealing with the solid powder, must be conducted in a certified chemical fume hood or a glove box.[6][7] This is the primary mechanism for preventing inhalation of dust particles.[1][7] The ventilation system should be regularly inspected to ensure it is functioning to specification.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory.[6][8] The following table outlines the minimum required PPE for handling this compound.

Table 2: Recommended Personal Protective Equipment (PPE)

| Body Part | Protection Type | Standard/Specification | Rationale |

|---|---|---|---|

| Eyes/Face | Safety Goggles with Side-Shields | Conforming to EN 166 (EU) or NIOSH (US) / ANSI Z.87.1[6] | Protects against splashes and airborne dust.[1][9] |

| Hands | Chemical-Resistant Nitrile Gloves | Inspected prior to use.[10] | Provides a barrier against dermal contact. Harmful if absorbed through the skin.[1] |

| Body | Flame-Resistant Lab Coat | Worn over 100% cotton clothing.[6][10] | Protects skin and personal clothing from spills.[2] |

| Feet | Closed-toe, Chemical-Resistant Shoes | Leather or other non-porous material. | Prevents injury from spills and dropped objects.[2][6] |

| Respiratory | Full-face Respirator (if needed) | Use if exposure limits are exceeded or dust cannot be controlled.[1] | Protects against inhalation of harmful dust.[1][10] |

References

- 1. echemi.com [echemi.com]

- 2. csub.edu [csub.edu]

- 3. 3-Fluorophenylboronic acid | C6H6BFO2 | CID 2733986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. synquestlabs.com [synquestlabs.com]

- 8. PPE and Safety for Chemical Handling [acsmaterial.com]

- 9. cerritos.edu [cerritos.edu]

- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

Methodological & Application

Application Notes & Protocols: Suzuki-Miyaura Coupling with 2-(3-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Biaryls

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its mild conditions, broad functional group tolerance, and the commercial availability of its reagents.[1] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction forms a carbon-carbon single bond by coupling an organoboron species with an organohalide.[2] Its impact has been so profound that it was recognized with the 2010 Nobel Prize in Chemistry.[2]

Within the vast landscape of this reaction, the synthesis of biaryl scaffolds is of paramount importance, particularly in the field of medicinal chemistry. The incorporation of fluorine atoms into drug candidates is a widely employed strategy to enhance metabolic stability, binding affinity, and bioavailability.[3] Fluorine's unique properties, such as its high electronegativity and ability to block metabolic oxidation sites, make it a valuable tool for drug designers.[3] For instance, the p-fluorophenyl group is a common moiety in several statin drugs, where it enhances biological activity and deactivates the ring against oxidative metabolism.[3][4]

This guide focuses on a key building block for introducing a fluorinated phenyl group: 2-(3-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . This boronic ester is a stable, easy-to-handle reagent for introducing the 3-fluorophenyl motif, a common structural element in pharmacologically active compounds. We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-proven protocols, and discuss the critical parameters that ensure a successful and reproducible synthesis.

Mechanistic Insights: The Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[5][6] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][7]

-

Oxidative Addition: The cycle begins with a coordinatively unsaturated Pd(0) complex, which reacts with the aryl halide (Ar-X). The palladium atom inserts itself into the carbon-halide bond, forming a Pd(II) intermediate. The reactivity of the halide is a critical factor, with the general trend being I > Br > Cl.[5]

-

Transmetalation: This is a key step where the organic group from the boronic ester is transferred to the palladium center. This process requires activation by a base.[8] The base reacts with the organoboron species to form a more nucleophilic boronate "ate" complex, which then facilitates the transfer of the 3-fluorophenyl group to the palladium, displacing the halide.[9]

-

Reductive Elimination: The final step involves the formation of the new carbon-carbon bond between the two organic partners, yielding the desired biaryl product. This process regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[2]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Reaction Components and Their Roles

The success of a Suzuki-Miyaura coupling hinges on the careful selection of several key components.

| Component | Role in the Reaction | Common Examples | Causality Behind Choices |

| Palladium Catalyst | Facilitates the catalytic cycle. | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ | The choice depends on the reactivity of the coupling partners. Pd(PPh₃)₄ is a common starting point, while catalysts with bulky, electron-rich phosphine ligands like SPhos or XPhos can be effective for less reactive aryl chlorides.[1][10] |

| Ligand | Stabilizes the palladium center and influences its reactivity. | Triphenylphosphine (PPh₃), dppf, SPhos | Bulky and electron-donating ligands promote the oxidative addition and reductive elimination steps, which can be crucial for challenging substrates.[11] |

| Base | Activates the boronic ester for transmetalation. | K₂CO₃, Cs₂CO₃, K₃PO₄, KOH | The choice of base is critical and substrate-dependent.[9] Stronger bases can accelerate the reaction but may not be compatible with base-sensitive functional groups. Inorganic bases are most common.[9] |

| Solvent | Solubilizes reactants and influences reaction kinetics. | Dioxane/Water, Toluene/Water, DMF, THF | A mixture of an organic solvent and water is often used, as water can aid in the dissolution of the base and facilitate the formation of the active boronate species.[12] |

| Aryl Halide | The electrophilic coupling partner. | Aryl iodides, bromides, chlorides, and triflates | Reactivity order is generally I > Br > OTf > Cl. Electron-withdrawing groups on the aryl halide typically increase reactivity.[5] |

Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl halide with this compound.

Materials and Reagents:

-

Aryl halide (1.0 equiv)

-

This compound (1.2–1.5 equiv)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)

-

Base (e.g., K₂CO₃, 2.0–3.0 equiv)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane and water, 4:1 v/v)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)

-

Magnetic stirrer and heating mantle/oil bath

Step-by-Step Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol), this compound (1.2 mmol), the base (e.g., K₂CO₃, 2.0 mmol), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol).

-

Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

-

Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent system (e.g., 4 mL of 1,4-dioxane and 1 mL of water) via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl halide is consumed. Reaction times can vary from a few hours to overnight.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and then brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the pure biaryl product.[13]

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

Troubleshooting and Optimization

Even with a robust protocol, challenges can arise. Here are some common issues and potential solutions:

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | Inactive catalyst; Insufficiently anhydrous/degassed conditions; Inappropriate base or solvent. | Use a fresh batch of catalyst. Ensure all glassware is properly dried and the reaction is run under a strict inert atmosphere. Screen different bases and solvent systems. |

| Homocoupling of Boronic Ester | Presence of oxygen; High catalyst loading. | Thoroughly degas all solvents and maintain a positive inert gas pressure. Reduce the catalyst loading. |

| Protodeborylation | Presence of protic sources; Prolonged reaction times at high temperatures. | Use anhydrous solvents. Monitor the reaction closely and stop it once the starting material is consumed. Consider using a milder base. |

| Formation of Palladium Black | Catalyst decomposition. | This can indicate the reaction is complete or that the catalyst is not stable under the reaction conditions. Consider using a different ligand to stabilize the palladium.[14] |

Conclusion

The Suzuki-Miyaura coupling using this compound is a powerful and versatile method for the synthesis of 3-fluorophenyl-containing biaryls. By understanding the underlying mechanism and carefully selecting the reaction components, researchers can reliably and efficiently access these valuable compounds, which are of significant interest in drug discovery and materials science. The protocols and insights provided in this guide serve as a comprehensive resource for the successful application of this important transformation.

References

- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Yoneda Labs [yonedalabs.com]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 13. home.sandiego.edu [home.sandiego.edu]

- 14. m.youtube.com [m.youtube.com]

Application Notes and Protocols for the Use of 3-Fluorophenylboronic Acid Pinacol Ester in Suzuki-Miyaura Cross-Coupling

Introduction: The Strategic Advantage of 3-Fluorophenylboronic Acid Pinacol Ester in Modern Synthesis